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Compound of Interest |

Tert-butyl 4-
Compound Name: carbamothioylpiperazine-1-

carboxylate

Cat. No.: B177007

\ J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of tert-
butyl 4-carbamothioylpiperazine-1-carboxylate, a piperazine derivative of interest in
medicinal chemistry and drug development. The elucidation of its chemical structure is
fundamental for understanding its reactivity, developing synthetic routes, and interpreting its
biological activity. This document outlines the key spectroscopic techniques and methodologies
employed in confirming the molecular structure of this compound.

Molecular Structure and Properties

tert-Butyl 4-carbamothioylpiperazine-1-carboxylate is a white crystalline solid.[1] It is
soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.[1] The
compound is stable under dry, dark, and low-temperature conditions.[1]

Table 1: Chemical and Physical Properties
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Property Value Source
CAS Number 196811-66-2 ChemBK
Molecular Formula C10H19N302S ChemBK
Molar Mass 245.34 g/mol ChemBK
Appearance White crystalline solid [1]

B Soluble in DMSO and
Solubility _ [1]
dichloromethane

Synthesis and Reaction Pathway

A common synthetic method for tert-butyl 4-carbamothioylpiperazine-1-carboxylate
involves the reaction of 1-Boc-piperazine (tert-butyl piperazine-1-carboxylate) as the starting
material. The synthesis proceeds by introducing a carbamothioyl group at the N4 position of the
piperazine ring. A generalized synthetic approach involves the reaction of 1-Boc-piperazine
with a thiocarbamoylating agent.

A potential synthetic pathway can be visualized as a two-step logical process: first, the
protection of one of the piperazine nitrogens with a tert-butoxycarbonyl (Boc) group, followed
by the introduction of the carbamothioyl group on the second nitrogen.
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Synthesis Workflow
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Caption: Logical workflow for the synthesis of the target compound.

Spectroscopic Data for Structure Elucidation

The definitive confirmation of the structure of tert-butyl 4-carbamothioylpiperazine-1-
carboxylate is achieved through a combination of spectroscopic methods. These include
Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR)
spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For tert-butyl 4-carbamothioylpiperazine-1-carboxylate, both *H and 3C NMR
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spectra provide crucial information.

Table 2: Predicted *H NMR Spectral Data

Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)
~8.0-85 brs 2H -C(=S)NH:z

-N-CHz- (adjacent to
~3.7-3.9 t 4H

C=S)

-N-CH:z- (adjacent to
~3.4-3.6 t 4H

Boc)
1.45 s 9H -C(CHs3)3

Table 3: Predicted 3C NMR Spectral Data

Chemical Shift (ppm) Assignment

~180 - 185 C=S

~154 C=0 (Boc)

~80 -C(CH3)3

~45 - 50 -N-CH:z- (piperazine)
~28 -C(CH3)3

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., CDCIs or DMSO-ds).

 Instrumentation: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

e 'H NMR Acquisition:
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[e]

Set the spectral width to cover the range of 0-12 ppm.

o

Use a pulse angle of 30-45 degrees.

[¢]

Set the relaxation delay to 1-2 seconds.

[¢]

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Set the spectral width to cover the range of 0-200 ppm.
o Use a proton-decoupled pulse sequence.
o Alonger relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by
detecting the absorption of infrared radiation.

Table 4: Expected FT-IR Absorption Bands

Wavenumber (cm~—?) Intensity Assignment

3300 - 3500 Medium N-H stretching (thioamide)
2850 - 3000 Medium C-H stretching (aliphatic)
~1680 Strong C=0 stretching (carbamate)
1400 - 1600 Medium-Strong N-H bending, C-N stretching
1000 - 1300 Strong C-N stretching, C=S stretching

Experimental Protocol: FT-IR Spectroscopy
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o Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g.,
NaCl or KBr) from a solution. Alternatively, use an Attenuated Total Reflectance (ATR)
accessory for direct analysis of the solid sample.

 Instrumentation: Use a Fourier-Transform Infrared spectrometer.

o Data Acquisition:

o

Record a background spectrum of the empty sample compartment.

[¢]

Place the sample in the IR beam and record the sample spectrum.

[¢]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

[e]

The spectral range is typically 4000-400 cm—1.

» Data Processing: The final spectrum is presented as percent transmittance or absorbance
versus wavenumber (cm~1).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, further confirming its structure.

Table 5: Expected Mass Spectrometry Data

m/z Interpretation

245.12 [M]*, Molecular ion

189.10 [M - CaHs]*, Loss of isobutylene
145.08 [M - Boc]*, Loss of the Boc group
101.07 [Piperazine-C(=S)NHz]*

57.07 [CaHo]*, tert-Butyl cation

Experimental Protocol: Mass Spectrometry
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o Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or
after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

« lonization: Use a suitable ionization technique, such as Electron lonization (EI) or
Electrospray lonization (ESI).

e Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-
flight).

Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of an unknown compound follows a logical
progression, starting from basic information and moving to more detailed spectroscopic
analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b177007#tert-butyl-4-carbamothioylpiperazine-1-
carboxylate-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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